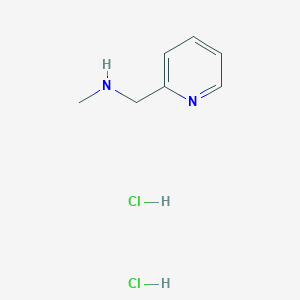![molecular formula C16H18ClNO4 B3071189 4-(3-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1008471-35-9](/img/structure/B3071189.png)
4-(3-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Übersicht
Beschreibung
“4-(3-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid” is a complex organic compound. It incorporates a carboxyl functional group, CO2H, where a carbonyl and a hydroxyl group are attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives the compound a trigonal planar shape .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a carboxyl functional group and a spiro[4.5]decane skeleton . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives the compound a trigonal planar shape . A resonance structure exists where one of the lone pairs of the hydroxyl oxygen (OH) is conjugated with the pi bond system of the carbonyl group .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
The 6-azaspiro[4.5]decane skeleton in this compound makes it an intriguing candidate for anticancer research. Researchers have investigated its effects on cancer cell lines, exploring mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of tumor growth. Further studies are needed to elucidate its precise mode of action and potential as a therapeutic agent against specific cancer types .
Anti-Inflammatory Activity
Given its structural resemblance to natural alkaloids, this compound may possess anti-inflammatory properties. Researchers have examined its impact on inflammatory pathways, including inhibition of phospholipase A2 (cPLA2). Understanding its interactions with inflammatory mediators could lead to novel anti-inflammatory drug development .
Cardiovascular Applications
Halichlorine and pinnaic acid, structurally related compounds, have shown promise in treating cardiovascular diseases. As a derivative, 4-(3-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid might similarly impact vascular health. Investigating its effects on endothelial function, platelet aggregation, and atherosclerosis could provide valuable insights .
Neuroprotective Potential
The central nervous system could benefit from compounds with spiro[4.5]decane scaffolds. Researchers have explored the neuroprotective effects of related alkaloids. Investigating this compound’s ability to mitigate neurodegenerative processes, enhance neuronal survival, or modulate neurotransmitter systems is crucial for potential therapeutic applications .
Antibacterial and Antifungal Activities
The unique structure of this compound suggests potential antimicrobial properties. Researchers have studied its effects against bacterial and fungal strains. Evaluating its minimum inhibitory concentration (MIC) and mechanisms of action could guide its use in combating infections .
Drug Design and Lead Optimization
Understanding the structure-activity relationship (SAR) of 4-(3-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is essential for drug design. Medicinal chemists can modify its functional groups to enhance potency, selectivity, and pharmacokinetic properties. Computational modeling and molecular docking studies can aid in lead optimization .
Eigenschaften
IUPAC Name |
4-(3-chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO4/c17-12-6-4-5-11(9-12)14(19)18-13(15(20)21)10-22-16(18)7-2-1-3-8-16/h4-6,9,13H,1-3,7-8,10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFYALRPJCFPAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carbonyl)amino]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3071122.png)


![4-(Thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3071138.png)
![Methyl 2-[(2-{[(4-chlorophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetate](/img/structure/B3071148.png)
![3-Hydroxy-2-[4-(3-methyl-butoxy)-benzoylamino]-propionic acid](/img/structure/B3071149.png)
![4-(4-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3071160.png)


![Methyl 2-[(2-{[(4-fluorophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetate](/img/structure/B3071187.png)

![4-(2-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3071208.png)